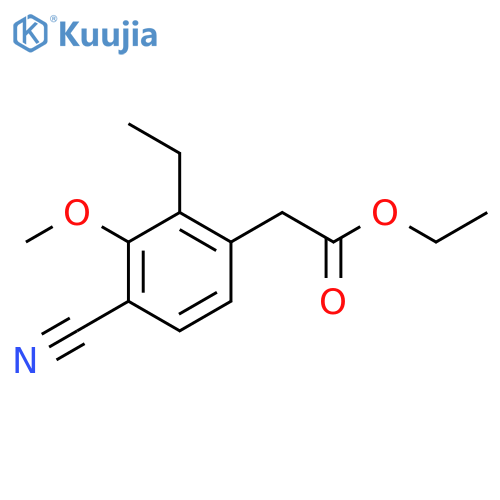

Cas no 1805657-69-5 (Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate)

Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate

-

- インチ: 1S/C14H17NO3/c1-4-12-10(8-13(16)18-5-2)6-7-11(9-15)14(12)17-3/h6-7H,4-5,8H2,1-3H3

- InChIKey: LFVKCRVVIRCVCU-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C#N)C=CC(CC(=O)OCC)=C1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 320

- トポロジー分子極性表面積: 59.3

- 疎水性パラメータ計算基準値(XlogP): 2.6

Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010002397-1g |

Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate |

1805657-69-5 | 97% | 1g |

1,445.30 USD | 2021-07-06 |

Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate 関連文献

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetateに関する追加情報

Comprehensive Overview of Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate (CAS No. 1805657-69-5)

Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate (CAS No. 1805657-69-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and fine chemical synthesis. This ester derivative, characterized by its cyano and methoxy functional groups, is widely utilized in the development of bioactive molecules. Its unique structure makes it a valuable building block for researchers exploring novel therapeutic agents, particularly in the realms of central nervous system (CNS) drugs and anti-inflammatory compounds.

The compound's molecular formula, C14H17NO3, highlights its moderate complexity, which allows for versatile applications in medicinal chemistry. Recent studies have focused on its potential role in modulating enzyme inhibition, a hot topic in drug discovery. With the growing demand for targeted therapies, Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate has emerged as a key intermediate in the synthesis of small-molecule inhibitors, aligning with trends in personalized medicine.

From a synthetic perspective, the ethyl ester moiety in this compound enhances its solubility in organic solvents, facilitating its use in multistep reactions. This property is particularly relevant for laboratories optimizing green chemistry protocols, as it reduces the need for hazardous solvents. Additionally, the cyano group offers a reactive site for further functionalization, making it a favorite among chemists working on structure-activity relationship (SAR) studies.

In the context of industrial applications, CAS No. 1805657-69-5 is often discussed in forums related to high-value chemical manufacturing. Its stability under standard storage conditions (recommended at 2-8°C) ensures longevity, a critical factor for supply chain efficiency. Furthermore, its compatibility with automated synthesis platforms has made it a candidate for high-throughput screening initiatives, a trending topic in AI-driven drug development.

Environmental and regulatory considerations are also integral to discussions about this compound. While not classified as hazardous, its handling requires standard laboratory precautions. The compound's low ecotoxicity profile aligns with the sustainable chemistry movement, addressing concerns raised by ESG (Environmental, Social, and Governance) criteria in the chemical industry.

For researchers seeking alternatives to traditional intermediates, Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate offers a balance of reactivity and stability. Its applications extend to peptide mimetics and fluorescence probes, areas gaining traction in diagnostic imaging. As the demand for precision medicine grows, this compound's role in bioconjugation techniques is expected to expand, solidifying its position in modern chemical biology research.

In summary, CAS No. 1805657-69-5 represents a convergence of innovation and practicality. Its adaptability to microwave-assisted synthesis and flow chemistry methods positions it at the forefront of process optimization strategies. Whether in academia or industry, this compound continues to inspire advancements in molecular design, answering the call for safer, more efficient chemical solutions.

1805657-69-5 (Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate) 関連製品

- 170590-15-5(L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-)

- 186650-67-9(N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide)

- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)

- 75626-17-4(2,5-Difluoroanisole)

- 1214338-32-5(3-(3-Iodo-2-(pyridin-3-yl)phenyl)pyridine)

- 2246691-45-0(1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)

- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)

- 686772-88-3(2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)

- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)

- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)